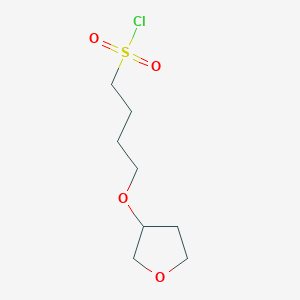
4-(Oxolan-3-yloxy)butane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Oxolan-3-yloxy)butane-1-sulfonyl chloride is an organic compound characterized by the presence of a sulfonyl chloride group attached to a butane chain, which is further connected to an oxolane ring via an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxolan-3-yloxy)butane-1-sulfonyl chloride typically involves the reaction of 4-(Oxolan-3-yloxy)butanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
4-(Oxolan-3-yloxy)butanol+Chlorosulfonic acid→4-(Oxolan-3-yloxy)butane-1-sulfonyl chloride+HCl+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Oxolan-3-yloxy)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonyl hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: This reaction is usually performed in aqueous media under mild acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: The major products are sulfonamides, sulfonate esters, or sulfonate thioesters, depending on the nucleophile used.
Hydrolysis: The major product is 4-(Oxolan-3-yloxy)butane-1-sulfonic acid.
Reduction: The major product is 4-(Oxolan-3-yloxy)butane-1-sulfonyl hydride.
Applications De Recherche Scientifique
4-(Oxolan-3-yloxy)butane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: It is employed in the development of drug delivery systems and as a precursor for active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals, including surfactants and polymers.
Mécanisme D'action
The mechanism of action of 4-(Oxolan-3-yloxy)butane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of the chloride ion. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparaison Avec Des Composés Similaires
4-(Oxolan-3-yloxy)butane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
- Methanesulfonyl chloride (MsCl)
- Para-toluenesulfonyl chloride (TsCl)
- Benzenesulfonyl chloride (BsCl)
Uniqueness
The uniqueness of this compound lies in its structure, which combines the reactivity of the sulfonyl chloride group with the stability and versatility of the oxolane ring. This makes it a valuable intermediate in the synthesis of complex organic molecules.
List of Similar Compounds
- Methanesulfonyl chloride (MsCl)
- Para-toluenesulfonyl chloride (TsCl)
- Benzenesulfonyl chloride (BsCl)
Propriétés
Formule moléculaire |
C8H15ClO4S |
|---|---|
Poids moléculaire |
242.72 g/mol |
Nom IUPAC |
4-(oxolan-3-yloxy)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H15ClO4S/c9-14(10,11)6-2-1-4-13-8-3-5-12-7-8/h8H,1-7H2 |
Clé InChI |
KNPNBTGBPZSCSA-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1OCCCCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B13573242.png)
![(2S)-2-amino-3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propanoicacidhydrochloride](/img/structure/B13573245.png)
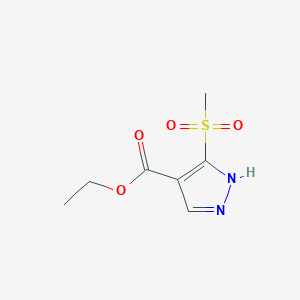
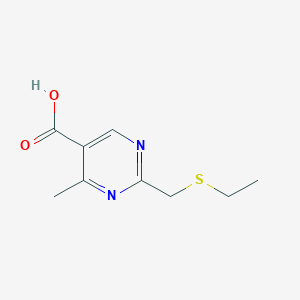
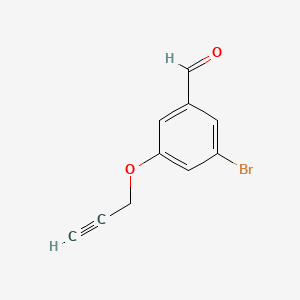
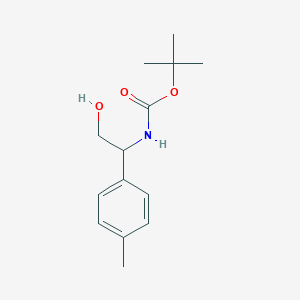

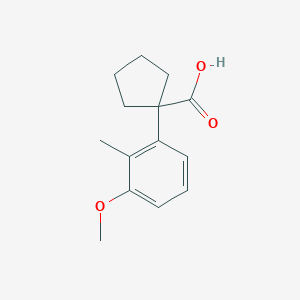
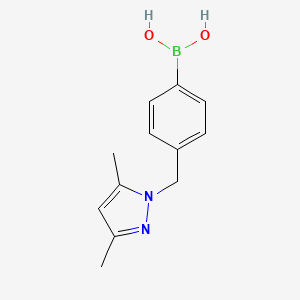
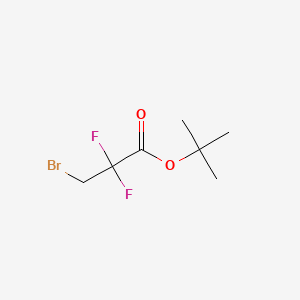
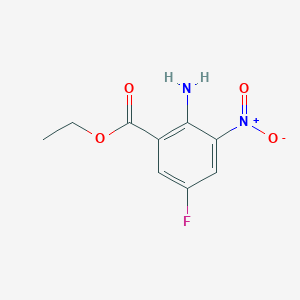

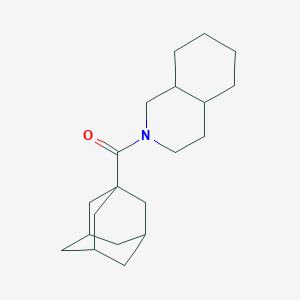
![Dimethyl[(1,3-oxazol-4-yl)methyl]aminehydrochloride](/img/structure/B13573312.png)
